molecular formula C17H19N5OS2 B2361221 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-ethylbenzo[d]thiazole-6-carboxamide CAS No. 2034303-82-5

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-ethylbenzo[d]thiazole-6-carboxamide

Cat. No. B2361221
CAS RN: 2034303-82-5
M. Wt: 373.49
InChI Key: LCMMMGQPBXERGH-UHFFFAOYSA-N
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Description

The compound “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-ethylbenzo[d]thiazole-6-carboxamide” is a chemical compound that has gained significance in scientific research in recent years. It contains a thiadiazole ring, which is a five-membered heterocyclic moiety . Thiadiazole derivatives have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, and more .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,5-thiadiazol-3-yl group attached to a piperidin-4-yl group, and a 2-ethylbenzo[d]thiazole-6-carboxamide group. The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .

Scientific Research Applications

Anticancer Therapeutics

Thiadiazole derivatives, including the compound , have been extensively studied for their anticancer properties. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes and interact with biological targets, leading to a broad spectrum of biological activities . This compound could potentially be developed into a novel anticancer agent, targeting specific pathways or proteins involved in cancer progression.

Pharmacological Properties

The structural similarity of thiadiazoles to pyrimidine and oxadiazole means that compounds bearing this moiety present a wide range of pharmacological properties. These include antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The compound’s ability to cross cellular membranes due to its liposolubility could be leveraged in the design of new drugs with improved efficacy.

Photovoltaic Materials

Electron-acceptor heterocycles, such as thiadiazoles, find application in photovoltaic materials like dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and charge transfer materials . The compound’s structural features could make it a valuable precursor or component in the synthesis of these materials, contributing to the development of more efficient energy solutions.

Heat Shock Protein Inhibitors

Some thiadiazole derivatives have shown the ability to inhibit the activity of heat shock protein 90 (Hsp90), which plays a chaperone role in protein folding . By inhibiting Hsp90, the compound could lead to the degradation of several oncoproteins, offering a therapeutic strategy against cancer.

Chemical Synthesis and Material Science

The compound’s potential for nucleophilic substitution reactions could be explored in chemical synthesis, leading to the creation of new materials with unique properties . Its versatility as a chemical building block could open up new avenues in material science, particularly in the development of novel organic compounds.

properties

IUPAC Name

2-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-2-16-20-13-4-3-11(9-14(13)24-16)17(23)19-12-5-7-22(8-6-12)15-10-18-25-21-15/h3-4,9-10,12H,2,5-8H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMMMGQPBXERGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(CC3)C4=NSN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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